molecular formula C4H6N2 B13451227 4-Aminobut-2-enenitrile

4-Aminobut-2-enenitrile

Cat. No.: B13451227
M. Wt: 82.10 g/mol
InChI Key: BYEOBIZRFGJPGG-OWOJBTEDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Aminobut-2-enenitrile is an organic compound with the molecular formula C4H6N2 It is a nitrile derivative with an amino group attached to the second carbon of a but-2-ene chain

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Aminobut-2-enenitrile can be synthesized through several methods:

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized versions of the above methods. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Aminobut-2-enenitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-Aminobut-2-enenitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Aminobut-2-enenitrile involves its ability to participate in various chemical reactions due to the presence of both the amino and nitrile functional groups. These groups can interact with different molecular targets, leading to the formation of new compounds with desired properties. The exact pathways and molecular targets depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

4-Aminobut-2-enenitrile can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of the amino and nitrile groups, which allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis.

Properties

Molecular Formula

C4H6N2

Molecular Weight

82.10 g/mol

IUPAC Name

(E)-4-aminobut-2-enenitrile

InChI

InChI=1S/C4H6N2/c5-3-1-2-4-6/h1-2H,3,5H2/b2-1+

InChI Key

BYEOBIZRFGJPGG-OWOJBTEDSA-N

Isomeric SMILES

C(/C=C/C#N)N

Canonical SMILES

C(C=CC#N)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.